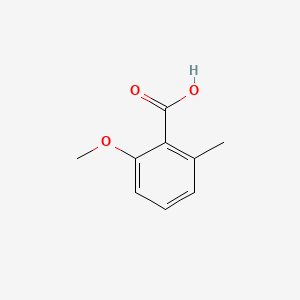

2-Methoxy-6-methylbenzoic acid

概要

説明

2-Methoxy-6-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6-methylbenzoic acid typically involves several steps:

Reduction Hydrogenation Reaction: Starting with 2-methyl-6-nitrobenzoic acid or its methyl ester, the compound undergoes hydrogenation reduction using methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst to produce 2-amino-6-methylbenzoic acid or its methyl ester.

Diazotization, Hydrolysis, and Esterification: The reduction product is subjected to diazotization, hydrolysis, and esterification in a one-pot reaction using a diazotization reagent and methanol as a solvent to yield 2-hydroxy-6-methyl benzoate.

Methylation Reaction: 2-hydroxy-6-methyl benzoate is then methylated using dimethyl sulfate as a methylating agent in the presence of alkali to form 2-methoxy-6-methyl benzoate.

Hydrolysis Reaction: Finally, 2-methoxy-6-methyl benzoate is hydrolyzed with alkali and water, followed by acidification to adjust the pH to 1-3, resulting in the precipitation of this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-Methoxy-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Organic Synthesis

2-Methoxy-6-methylbenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its preparation is often linked to the synthesis of metrafenone, a benzophenone-type fungicide. The synthesis process involves several steps including hydrogenation, diazotization, and methylation, which are optimized for efficiency and yield.

Synthesis Process Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Hydrogenation | 2-Methyl-6-nitrobenzoic acid, Methanol, Hydrogen | 60-90°C, 0.5-1.5 MPa |

| 2 | Diazotization & Hydrolysis | Diazotization reagent, Methanol | 0-5°C followed by heating to 50-66°C |

| 3 | Methylation | Dimethyl sulfate, Alkali | 30-45°C for 1-2 hours |

| 4 | Hydrolysis | Alkali, Water | 80-100°C |

This multi-step synthesis not only produces this compound but also minimizes waste and enhances ecological sustainability through solvent recycling .

Agricultural Applications

The primary agricultural application of this compound is as a precursor in the production of metrafenone. Metrafenone is recognized for its effectiveness against powdery mildew and other fungal diseases affecting crops such as grains and fruits. It works by disrupting the cytoskeleton of pathogenic fungi, leading to abnormal growth patterns and ultimately inhibiting their development .

Efficacy Against Fungal Diseases

| Crop Type | Disease Type | Efficacy (%) |

|---|---|---|

| Grains | Powdery Mildew | >90 |

| Melons | Eyespot Disease | >85 |

| Grapes | Powdery Mildew | >80 |

These results indicate that metrafenone, derived from this compound, is highly effective in managing fungal infections in various crops .

Chemical Research and Development

In chemical research, this compound has been studied for its potential biological activities. For instance, it has been evaluated for its role in pheromone synthesis in certain mite species. Analogues of this compound have shown varying degrees of activity against pests like Akuroglyphus ovatus and Acarus immobilis, suggesting its utility in pest management strategies .

Pheromone Activity Study

| Compound | Activity Level (Relative to Natural Pheromone) |

|---|---|

| 2-Methylbenzoic Acid | Equivalent |

| 6-Methylsalicylic Acid | Moderate |

| 2-Hydroxy-6-methylbenzaldehyde | High |

The pheromone activity indicates that derivatives of this compound can be leveraged for developing pest control agents that are more environmentally friendly compared to traditional pesticides .

作用機序

The mechanism of action of 2-methoxy-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a pesticide intermediate, it acts on the cytoskeleton-actin of pathogenic bacteria, causing damage and disintegration of actin, leading to abnormal branching of mycelium and slowed growth .

類似化合物との比較

- 2,6-Bis(trifluoromethyl)benzoic acid

- Methyl 2-methoxybenzoate

- Benzamide

- 2,3,4,5,6-Pentafluorobenzoic acid

Comparison: 2-Methoxy-6-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and applications, particularly in the synthesis of specialized chemicals and intermediates .

生物活性

2-Methoxy-6-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its biological activities, particularly in agricultural and medicinal applications. This article synthesizes research findings on its biological properties, including antimicrobial effects, herbicidal activity, and potential therapeutic uses.

This compound (CAS No. 6161-65-5) is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Log P (octanol-water partition coefficient) : Approximately 1.65, indicating moderate lipophilicity which may facilitate absorption in biological systems .

Antimicrobial Activity

Research indicates that this compound is a key intermediate in the synthesis of metrafenone, a fungicide effective against powdery mildew and other fungal pathogens. Metrafenone operates by disrupting the cytoskeleton of pathogenic fungi, leading to abnormal growth patterns and inhibited reproduction .

In laboratory studies, derivatives of methoxybenzoic acids have shown significant antimicrobial properties. For instance, compounds derived from similar structures exhibited notable activity against various bacterial strains, suggesting that this compound could possess comparable effects .

Herbicidal Activity

The herbicidal potential of this compound has been documented in studies focusing on its effects on weed species. Specifically, it has demonstrated effectiveness against Digitaria sanguinalis (crabgrass) and the inhibition of rhizome resprouting in Imperata cylindrica (cogongrass) through mechanisms that disrupt plant growth regulation pathways .

Study on Antifeedant Activity

A study investigating the antifeedant properties of hydroxy-methoxybenzoate esters found that certain structural modifications led to enhanced activity against pests like pine weevils. Although not directly tested on this compound, the findings suggest that the presence of methoxy groups can augment biological activity, making this compound a candidate for further exploration in pest management strategies .

Cytotoxicity and Cellular Effects

Another research effort focused on the cytotoxic effects of phenolic compounds, including derivatives of benzoic acids. The study reported that these compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines at low micromolar concentrations. This suggests potential therapeutic applications for this compound in cancer treatment .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICCJGFEXKNBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297798 | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-65-5 | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6161-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Can 2-Methoxy-6-methylbenzoic acid be used to synthesize other important compounds?

A1: Yes, this compound serves as a versatile starting material for synthesizing various compounds. For instance, it's a key precursor in the synthesis of:

- Metrafenone: This fungicide can be synthesized from this compound in a process involving bromination, acyl chlorination, and Friedel-Crafts acylation. []

- Lunularic acid: This plant growth regulator can be synthesized efficiently using a directed metalation strategy starting from N-tert-butyl-N-methyl-2-methoxybenzamide, a derivative of this compound. []

- (-)-Panacene: This natural product was synthesized for the first time using this compound as a starting material, highlighting its utility in complex molecule synthesis. []

- Anacardic acid analogues: Alkylation reactions of this compound esters offer routes to synthesize anacardic acid analogues, which are of interest for their biological activity. []

Q2: Is there a straightforward method to synthesize 8-methoxy-1-tetralone from this compound?

A2: While not directly synthesized from this compound itself, a published route utilizes a similar starting material (this compound) and employs a tandem Michael-Dieckmann condensation to produce 8-methoxy-1-tetralone. [] This highlights the potential of using similar starting materials and reaction pathways to access this important tetralone derivative.

Q3: What are the potential advantages of using N-tert-butyl-N-methyl-2-methoxybenzamide, a derivative of this compound, in synthesis?

A3: N-tert-butyl-N-methyl-2-methoxybenzamide displays excellent reactivity in directed metalation reactions. This allows for the efficient introduction of new substituents onto the aromatic ring, as demonstrated by the high yield synthesis of N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. [] This approach offers a powerful tool for constructing more elaborate molecules from this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。